molecular formula C24H45N3O3 B1195388 Gallamine CAS No. 153-76-4

Gallamine

Cat. No. B1195388
CAS RN: 153-76-4
M. Wt: 423.6 g/mol
InChI Key: ICLWTJIMXVISSR-UHFFFAOYSA-N
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Description

Gallamine is a tertiary amine non-depolarising muscle relaxant whose structure comprises a core benzene molecule substituted at each of C-1, C-2 and C-3 by an N,N-diethyl-2-(ethylamino)ethoxy group. It has a role as a muscle relaxant, a cholinergic antagonist and a drug allergen.
A synthetic nondepolarizing blocking drug. The actions of gallamine triethiodide are similar to those of TUBOCURARINE, but this agent blocks the cardiac vagus and may cause sinus tachycardia and, occasionally, hypertension and increased cardiac output. It should be used cautiously in patients at risk from increased heart rate but may be preferred for patients with bradycardia. (From AMA Drug Evaluations Annual, 1992, p198)

Scientific Research Applications

Potentiation of Postsynaptic Potentials

Gallamine has been observed to potentiate postsynaptic potentials in motoneurons of frogs, with the amplitude of both afferent and descending PSPs increasing significantly. This effect includes the potentiation of early and late components of PSPs, and new components appear after gallamine application. However, responses to glutamate were less potentiated than PSPs in the same cell, and NMDA responses were not potentiated at all (Kalinina, Kurchavyi, & Veselkin, 2000).

Gallamine-Tacrine Hybrid and Cholinesterases

A study on the first gallamine-tacrine hybrid showed that these compounds are allosteric antagonists at muscarinic M2 acetylcholine receptors and inhibitors of acetylcholinesterase. The gallamine-tacrine hybrid compounds demonstrated potent allosteric potency and significantly augmented cholinesterase inhibition (Elsinghorst et al., 2007).

Microdialysis Assessment

Microdialysis techniques have been employed to investigate the pharmacokinetics and pharmacodynamics of gallamine. These studies showed that in vitro recovery of gallamine from the microdialysis probe was stable, reproducible, and independent of concentration (Sasongko, Williams, Ramzan, & McLachlan, 2000).

Allosteric Effect at the M2 Muscarinic Receptor

Research indicates that gallamine modifies agonist affinity without influencing efficacy at the M2 muscarinic receptor. This involves a deeper analysis of the allosteric ternary complex model, assessing allosterism in terms of gallamine's differential affinity for ground and active states of the receptor (Ehlert & Griffin, 2008).

Muscle Distribution and Neuromuscular Blocker

Studies on the muscle distribution of gallamine, a neuromuscular blocker, in rats revealed that gallamine rapidly distributed into muscle interstitial fluid. This suggests selective distribution into muscle interstitial fluid, providing insights into its pharmacokinetics and pharmacodynamics (Sasongko, Ramzan, Williams, & McLachlan, 2002).

properties

CAS RN

153-76-4

Product Name

Gallamine

Molecular Formula

C24H45N3O3

Molecular Weight

423.6 g/mol

IUPAC Name

2-[2,3-bis[2-(diethylamino)ethoxy]phenoxy]-N,N-diethylethanamine

InChI

InChI=1S/C24H45N3O3/c1-7-25(8-2)16-19-28-22-14-13-15-23(29-20-17-26(9-3)10-4)24(22)30-21-18-27(11-5)12-6/h13-15H,7-12,16-21H2,1-6H3

InChI Key

ICLWTJIMXVISSR-UHFFFAOYSA-N

SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Canonical SMILES

CCN(CC)CCOC1=C(C(=CC=C1)OCCN(CC)CC)OCCN(CC)CC

Other CAS RN

153-76-4

Related CAS

65-29-2 (Parent)

synonyms

Flaxedil
Gallamine
Gallamine Triethiodide
Gallamine Triethochloride
Gallamine Triethyl Iodide
Gallamonium Iodide
Iodide, Gallamine Triethyl
Iodide, Gallamonium
Triethiodide, Gallamine
Triethochloride, Gallamine
Triethyl Iodide, Gallamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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